molecular formula C24H25N5O3 B2534332 N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide CAS No. 951592-83-9

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide

Cat. No. B2534332
CAS RN: 951592-83-9
M. Wt: 431.496
InChI Key: SSQJESMZDHDSAD-UHFFFAOYSA-N
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Description

“N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide” is a chemical compound that contains several functional groups, including an imidazole ring, a benzothiazole ring, and sulfonamide groups . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potential in cardiac electrophysiological studies. These compounds, including N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide analogs, have been synthesized and tested for their class III electrophysiological activity. Their potency in vitro on Purkinje fibers has been comparable to sematilide, indicating their potential as selective class III agents for cardiac arrhythmias treatment (Morgan et al., 1990).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of sulfonamide derivatives, including those with benzothiazole moieties, have been extensively studied. These compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential application in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Activity

Sulfonamides containing benzothiazole groups have also been investigated for their potential anticancer activity. For instance, novel benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and screened for their antimicrobial and antiproliferative activities. Some of these compounds have shown promising results against human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Al-blewi et al., 2018).

Antioxidant Capacity

Sulfonamides and their derivatives have also been explored for their antioxidant capacities. Studies have investigated the reaction pathways of antioxidant capacity assays, including those involving sulfonamide compounds. This research contributes to understanding the mechanisms through which these compounds exert their antioxidant effects and their potential applications in combating oxidative stress-related diseases (Ilyasov et al., 2020).

properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-27-14-20-22(26-27)23(31)29(13-18-8-6-5-7-9-18)24(32)28(20)15-21(30)25-19-11-16(2)10-17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJESMZDHDSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide

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